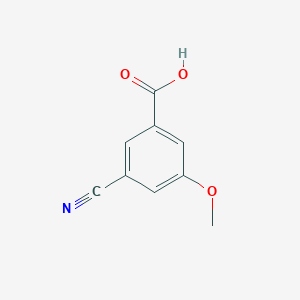

3-Cyano-5-methoxybenzoic acid

CAS No.: 453566-61-5

Cat. No.: VC4739569

Molecular Formula: C9H7NO3

Molecular Weight: 177.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 453566-61-5 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.159 |

| IUPAC Name | 3-cyano-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | AVHOYXTVEGMNSG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Structure and Functional Groups

The molecular formula of 3-cyano-5-methoxybenzoic acid is C₉H₇NO₃, consisting of a benzoic acid backbone substituted with a cyano (-CN) group at position 3 and a methoxy (-OCH₃) group at position 5. The polar cyano and methoxy groups influence its electronic properties, enhancing solubility in polar solvents and reactivity in substitution reactions .

Table 1: Physicochemical Properties of 3-Cyano-5-methoxybenzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.16 g/mol | |

| Density | ~1.39 g/cm³ (estimated) | |

| Boiling Point | ~399°C (extrapolated) | |

| LogP (Partition Coefficient) | 1.04 (predicted) | |

| Solubility | Moderate in polar solvents |

The compound’s exact melting point remains undocumented, but analogues like 3-cyano-5-(methoxycarbonyl)benzoic acid exhibit high thermal stability, suggesting similar behavior .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-cyano-5-methoxybenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:

-

Methoxy Introduction: Electrophilic substitution on 3-cyanobenzoic acid using methylating agents like dimethyl sulfate under basic conditions.

-

Purification: Recrystallization or chromatography to isolate the product .

A patented method for synthesizing structurally related cyano-benzoic acid derivatives employs Stobbe condensation or enzymatic resolution to achieve high enantiomeric purity . For example, lipase-catalyzed hydrolysis of racemic esters has been used to isolate enantiomerically enriched intermediates, a technique adaptable to 3-cyano-5-methoxybenzoic acid production .

Industrial Manufacturing

Industrial production may leverage continuous flow reactors to optimize bromination or cyanation steps, as seen in the synthesis of 2-bromo-3-cyano-5-methoxybenzoic acid analogues. Automated systems ensure precise control over reaction parameters (e.g., temperature, pH), enhancing yield and reproducibility .

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The electron-withdrawing cyano group activates the aromatic ring for substitutions, enabling bromination or nitration at specific positions.

-

Reduction: The cyano group can be reduced to an amine using agents like LiAlH₄, yielding 3-amino-5-methoxybenzoic acid, a potential pharmaceutical intermediate.

-

Esterification: Reaction with alcohols forms esters, enhancing lipid solubility for drug delivery applications .

Pharmaceutical and Biological Applications

While direct studies on 3-cyano-5-methoxybenzoic acid are sparse, structurally related compounds exhibit:

-

Antimicrobial Activity: Cyano and methoxy groups disrupt microbial cell membranes .

-

Enzyme Inhibition: Potential interactions with cytochrome P450 enzymes, as seen in analogues like 4-{[(2R,3S,4R,5S)-4-(4-chloro-2-fluoro-phenyl)-3-(3-chloro-2-fluoro-phenyl)-4-cyano-5-(2,2-dimethyl-propyl)-pyrrolidine-2-carbonyl]-amino}-3-methoxy-benzoic acid, an investigational leukemia therapy .

Comparison with Analogous Compounds

3-Cyano-5-(methoxycarbonyl)benzoic Acid

This analogue replaces the methoxy group with a methoxycarbonyl (-COOCH₃) moiety, increasing molecular weight (205.17 g/mol) and altering reactivity. The additional carbonyl group enhances hydrogen-bonding capacity, making it more suitable for crystal engineering .

3-Cyanobenzoic Acid

Lacking the methoxy group, this simpler derivative (C₈H₅NO₂, MW 147.13 g/mol) serves as a precursor in agrochemical synthesis. Its lower solubility in organic solvents limits direct pharmaceutical use .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent patents emphasize enzymatic and solvent-free methods to reduce waste. For instance, Novozym 435 lipase has been employed to resolve racemic mixtures of cyano esters with >98% enantiomeric excess .

Computational Modeling

Density functional theory (DFT) studies predict the compound’s binding affinity toward cancer-related targets like EGFR kinase. These models guide the design of derivatives with optimized pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume